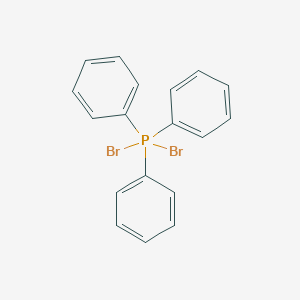![molecular formula C13H16N2O2 B085608 1-[(diethylamino)methyl]-1H-indole-2,3-dione CAS No. 13129-68-5](/img/structure/B85608.png)
1-[(diethylamino)methyl]-1H-indole-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(diethylamino)methyl]-1H-indole-2,3-dione, commonly known as DMT, is a naturally occurring psychedelic substance that has been used for centuries in traditional Amazonian shamanic practices. It is also found in various plants and animals, including the bark of certain trees, the seeds of certain grasses, and the skin of certain amphibians. DMT is known for its profound effects on consciousness, including altered states of perception, intense visual and auditory hallucinations, and spiritual experiences.
作用机制
DMT is believed to exert its effects on consciousness by binding to serotonin receptors in the brain, specifically the 5-HT2A receptor. This binding triggers a cascade of neural activity that leads to altered perception, cognitive changes, and spiritual experiences.
Biochemical and Physiological Effects:
DMT has been shown to have a variety of biochemical and physiological effects on the body, including increased heart rate and blood pressure, dilation of the pupils, and changes in brain wave activity. It has also been shown to increase the release of certain neurotransmitters, including serotonin and dopamine, which may contribute to its effects on consciousness and mood.
实验室实验的优点和局限性
DMT has several advantages for use in laboratory experiments, including its ability to induce profound changes in consciousness and its potential therapeutic applications. However, its use is limited by its legal status and the difficulty of obtaining it for research purposes.
未来方向
There are many possible future directions for research on DMT, including further investigation of its therapeutic potential for the treatment of mental health disorders, exploration of its effects on consciousness and spirituality, and development of new synthetic analogs with potential medical applications. Additionally, research on the biological mechanisms underlying DMT's effects on the brain and body could lead to a better understanding of the neural basis of consciousness and mental health.
合成方法
DMT can be synthesized in a laboratory setting using a variety of methods, including the reduction of indole-3-acetic acid, the reaction of indole-3-acetaldehyde with N,N-diethylamine, and the reaction of indole-3-acetone with N,N-diethylamine. The most common method involves the reaction of indole-3-acetic acid with N,N-diethylamine and trifluoroacetic anhydride to yield DMT.
科学研究应用
DMT has been the subject of scientific research for decades, with studies focusing on its effects on consciousness, spirituality, and mental health. Research has shown that DMT can induce profound mystical experiences, alter perception and cognition, and have therapeutic potential for the treatment of depression, anxiety, and addiction.
属性
CAS 编号 |
13129-68-5 |
|---|---|
分子式 |
C13H16N2O2 |
分子量 |
232.28 g/mol |
IUPAC 名称 |
1-(diethylaminomethyl)indole-2,3-dione |
InChI |
InChI=1S/C13H16N2O2/c1-3-14(4-2)9-15-11-8-6-5-7-10(11)12(16)13(15)17/h5-8H,3-4,9H2,1-2H3 |
InChI 键 |
QMQBCPBUOZQQAY-UHFFFAOYSA-N |
SMILES |
CCN(CC)CN1C2=CC=CC=C2C(=O)C1=O |
规范 SMILES |
CCN(CC)CN1C2=CC=CC=C2C(=O)C1=O |
其他 CAS 编号 |
13129-68-5 |
同义词 |
1H-Indole-2,3-dione, 1-(diethylamino)methyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



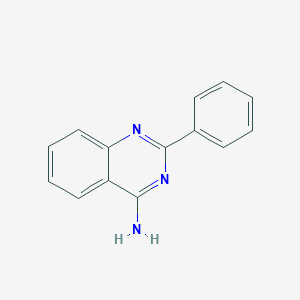
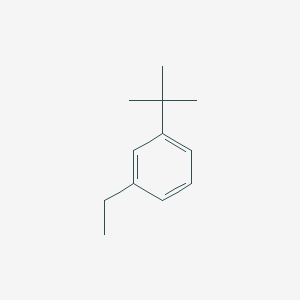
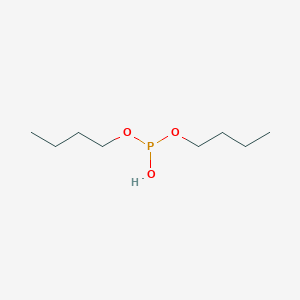

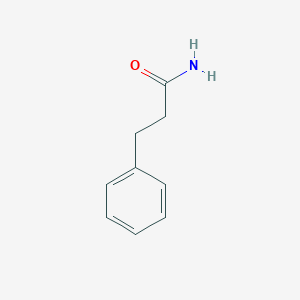
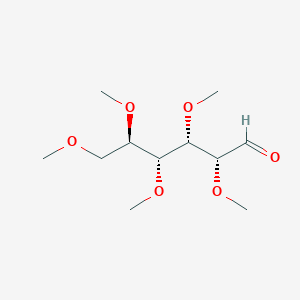
![4-Hydroxy-7-[(4-nitrobenzoyl)amino]-2-naphthalenesulfonic acid](/img/structure/B85532.png)
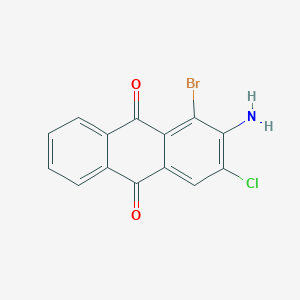
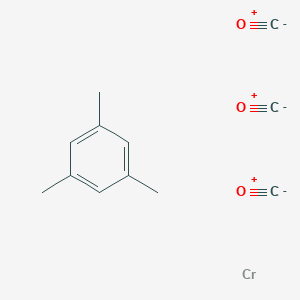
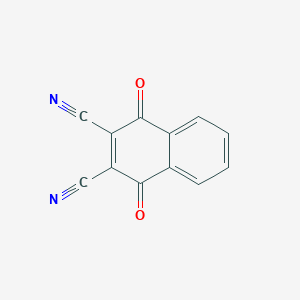
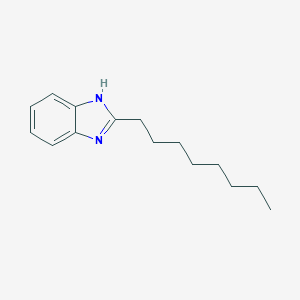
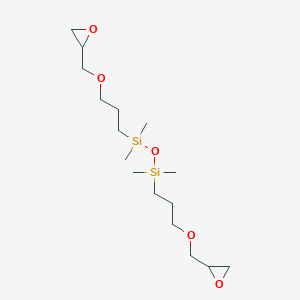
![1,4-Diiodobicyclo[2.2.2]octane](/img/structure/B85546.png)
